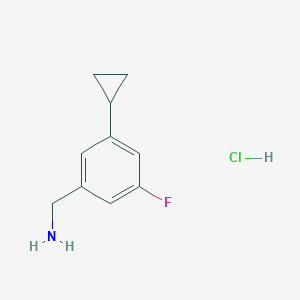

1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride

描述

1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a cyclopropyl group at the 3-position and a fluorine atom at the 5-position of the phenyl ring, with a primary amine functional group attached via a methylene bridge.

属性

分子式 |

C10H13ClFN |

|---|---|

分子量 |

201.67 g/mol |

IUPAC 名称 |

(3-cyclopropyl-5-fluorophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H12FN.ClH/c11-10-4-7(6-12)3-9(5-10)8-1-2-8;/h3-5,8H,1-2,6,12H2;1H |

InChI 键 |

DSBGDTWWDSLMNW-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C2=CC(=CC(=C2)CN)F.Cl |

产品来源 |

United States |

准备方法

The synthesis of 1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride typically involves the following steps:

Fluorination: The addition of a fluorine atom to the phenyl ring.

Methanamine Introduction: The attachment of a methanamine group to the phenyl ring.

Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary depending on the desired scale and application.

化学反应分析

Amine Functional Group Reactions

The primary amine (as the free base or hydrochloride salt) undergoes characteristic nucleophilic reactions:

Example : Reaction with benzoyl chloride yields -benzoyl-1-(3-cyclopropyl-5-fluorophenyl)methanamide, confirmed via LC-MS in analog studies .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring directs electrophiles to specific positions due to fluorine’s strong -I/+M effects:

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in unique transformations:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Ring-Opening | , catalytic , 80°C | Bromoalkane derivative via electrophilic addition across strained C-C bonds. | |

| Hydrogenation | , Pd/C, high pressure | Saturated cyclohexane analog (limited utility due to loss of structural motifs). |

Note : Ring-opening reactions are rarely preferred in synthesis due to the compound’s reliance on the cyclopropyl group for bioactivity .

Salt Metathesis and Acid-Base Reactions

The hydrochloride salt form enables ionic interactions:

Oxidation and Reduction

Controlled redox reactions modify the amine or aromatic system:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Amine Oxidation | , acidic conditions | Nitro compound or degradation products (low selectivity observed). | |

| Catalytic Hydrogenation | , Raney Ni, 100°C | Partially reduced aromatic systems (rarely employed due to fluorine’s stability). |

Key Mechanistic Insights

-

Steric Effects : The cyclopropyl group hinders ortho-substitution in EAS, favoring para products .

-

Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring but directs electrophiles para/meta .

-

Amine Reactivity : Protonation in the hydrochloride form reduces nucleophilicity, requiring deprotonation for alkylation/acylation .

Experimental data gaps exist for exact yields and kinetics, emphasizing the need for further studies.

科学研究应用

Scientific Research Applications

- Chemistry: 1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride serves as an intermediate in synthesizing more complex organic compounds.

- Biology: Researchers study the interactions of this compound with biological molecules to understand its potential as a pharmaceutical agent.

- Medicine: This compound is investigated for its potential therapeutic effects, particularly in treating neurological disorders.

- Industry: this compound is used in developing new materials and chemical processes.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: Under specific conditions, this compound can be oxidized to form corresponding oxides.

- Reduction: Reduction reactions can convert it into different amine derivatives.

- Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The specific reaction conditions and reagents determine the major products formed.

作用机制

The mechanism of action of 1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

相似化合物的比较

Structural Analogs with Aromatic Substitutions

1-(3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride

- Structure : Features a pyridine ring instead of benzene, with chlorine at the 3-position and fluorine at the 5-position.

- This may enhance solubility in aqueous media but reduce lipophilicity .

- Molecular Weight : ~231.66 g/mol (estimated based on formula C₇H₇ClF₂N₂).

1-(2-Iodo-5-methylphenyl)methanamine Hydrochloride

- Structure : Contains an iodine atom at the 2-position and a methyl group at the 5-position on the benzene ring.

- Key Differences : The bulky iodine substituent increases molecular weight (231.66 g/mol) and may sterically hinder interactions with biological targets. The methyl group could enhance metabolic stability compared to fluorine .

Analogs with Cyclopropyl or Heterocyclic Modifications

[1-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropyl]methanamine

- Structure : Incorporates a trifluoromethyl (-CF₃) group at the 5-position and a cyclopropyl ring directly attached to the phenyl group.

- The cyclopropyl group’s position on the phenyl ring (vs. the target compound’s 3-cyclopropyl substitution) may affect conformational flexibility .

- Molecular Weight : ~257.7 g/mol (similar to 3-fluoro Deschloroketamine; see Section 2.3) .

[1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride

- Structure : Cyclopropane ring substituted with a -CF₃ group, linked to a primary amine.

- The trifluoromethyl group enhances hydrophobicity and metabolic resistance compared to the target compound’s fluorophenyl system .

- Molecular Weight : 175.58 g/mol .

Functional Group and Pharmacophore Variations

3-Fluoro Deschloroketamine Hydrochloride

- Structure: Cyclohexanone backbone with a 3-fluorophenyl and methylamino group.

- Key Differences: The ketone group and cyclohexane ring introduce a rigid, non-aromatic scaffold, contrasting with the planar phenyl system of the target compound. This structural divergence suggests distinct pharmacological profiles (e.g., NMDA receptor antagonism vs. serotonin modulation) .

- Molecular Weight : 257.7 g/mol .

(3-Isobutylisoxazol-5-yl)methanamine Hydrochloride

- Structure : Isoxazole heterocycle with an isobutyl group at the 3-position.

- Key Differences : The isoxazole ring provides a heteroatom-rich pharmacophore, enabling diverse binding interactions (e.g., with enzymes or receptors). The absence of a cyclopropyl group reduces steric complexity compared to the target compound .

Comparative Data Table

*Estimated based on structural analogs in .

生物活性

1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound involves its interaction with various molecular targets, including receptors and enzymes. The compound may alter the activity of these targets, leading to diverse biological effects. Specific pathways influenced by this compound include:

- Enzyme Interactions : The compound has been utilized in studies examining its effects on enzyme activity, particularly in metabolic pathways.

- Receptor Binding : It may bind to specific receptors, potentially affecting neurotransmission and other physiological processes.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

- Antidepressant Effects : Preliminary studies suggest that this compound may act as a selective serotonin receptor agonist, which could have implications for treating mood disorders .

- Potential Antipsychotic Activity : Its structural analogs have shown promise as antipsychotic agents, indicating a possible therapeutic application in psychiatric disorders .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on Ca2+/calmodulin-stimulated adenylate cyclase (AC) activity. The compound demonstrated significant inhibition with an IC50 value in the low micromolar range, indicating strong potential as a therapeutic agent targeting this pathway .

Study 2: Receptor Agonism

Another investigation focused on the compound's interaction with serotonin receptors. It was found to selectively activate the 5-HT2C receptor while showing minimal activity at 5-HT2A and 5-HT2B receptors. This selectivity suggests a favorable profile for reducing side effects commonly associated with broader serotonin receptor agonists .

Study 3: Antioxidant Activity

Research into related compounds has demonstrated antioxidant properties, suggesting that this compound may also possess similar qualities. Antioxidant activity was assessed using DPPH assays, revealing significant radical scavenging capabilities .

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for 1-(3-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride to ensure stability?

- Methodological Answer: Store the compound in a sealed, airtight container under refrigeration (2–8°C) in a dry, well-ventilated environment. Avoid exposure to moisture and static electricity, as these factors can degrade the compound. Stability studies indicate no significant decomposition under these conditions for up to 12 months .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer:

- HPLC: Use a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile to assess purity (>95% by area normalization) .

- NMR (1H/13C): Dissolve in DMSO-d6 and analyze at 400 MHz. Key signals include aromatic protons (δ 6.8–7.2 ppm), cyclopropyl-CH (δ 1.2–1.5 ppm), and methanamine protons (δ 3.1–3.4 ppm) .

- Mass Spectrometry (ESI+): Confirm the molecular ion ([M+H]+) with exact mass accuracy (±2 ppm). Expected m/z: 225.08 (free base) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer: Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to prevent inhalation. In case of skin contact, rinse with water for 15 minutes. Store away from ignition sources due to potential electrostatic discharge risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation?

- Methodological Answer: Employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Compare spectral data with structurally analogous compounds, such as (3-chlorophenyl)methanamine derivatives, to validate assignments. For example, cyclopropyl ring protons exhibit distinct coupling patterns (J = 8–10 Hz) .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer: The electron-withdrawing fluorine atom at the 5-position deactivates the aromatic ring, directing electrophilic substitutions to the meta position. This effect can be quantified via Hammett substituent constants (σₘ = 0.34). Computational studies (DFT) suggest increased C-F bond polarization enhances hydrogen-bonding interactions in biological targets .

Q. What synthetic strategies are effective for introducing the cyclopropyl group?

- Methodological Answer:

- Simmons-Smith Reaction: React 3-bromo-5-fluorostyrene with diiodomethane and a zinc-copper couple to form the cyclopropyl ring.

- Cyclopropanation via Vinyl Halides: Use Pd-catalyzed cross-coupling to attach pre-formed cyclopropyl fragments. Yields >70% are achievable with optimized catalysts (e.g., Pd(OAc)₂/PPh₃) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC at 0, 1, 2, and 4 weeks. For example, degradation products (e.g., hydrolyzed amine) elute earlier (tR = 3.2 min) than the parent compound (tR = 5.8 min) .

Q. What are the challenges in quantifying trace impurities using LC-MS?

- Methodological Answer: Matrix effects and ionization suppression can skew results. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。